1-(methylsulfonyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine -

1-(methylsulfonyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine

Catalog Number: EVT-4147331
CAS Number:
Molecular Formula: C16H18N4O4S2
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent and selective inhibitor of B-cell lymphoma-2 (Bcl-2) protein, used in the treatment of various hematological malignancies. It is primarily cleared via hepatic metabolism, with approximately 66% of the administered dose undergoing this process. [] A significant portion of the administered dose (around 33%) is recovered as the parent drug and its nitro reduction metabolite M30 in feces. [] Venetoclax's metabolic pathway involves oxidation of the dimethyl cyclohexenyl moiety, followed by either sulfation or nitro reduction. []

Venetoclax N-oxide (VNO)

Compound Description: VNO is an oxidative impurity of Venetoclax, formed during oxidative stress degradation of the drug. [] It has a similar molecular weight to Venetoclax. [] VNO can undergo [, ] Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity (VHA). []

Venetoclax Hydroxylamine Impurity (VHA)

Compound Description: VHA is another potential impurity of Venetoclax, formed via a Meisenheimer rearrangement of VNO under thermal conditions. [] It possesses a similar molecular weight to both Venetoclax and VNO. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide

Compound Description: This compound is identified as Venetoclax N-oxide (VNO), an oxidative impurity of Venetoclax. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide

Compound Description: This compound is identified as Venetoclax hydroxylamine impurity (VHA). []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a key metabolite of Venetoclax in humans, formed by the reduction of the nitro group in Venetoclax, likely by gut bacteria. [] It is a significant metabolite, representing 13% of the administered dose recovered in feces. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major human metabolite of Venetoclax, primarily formed by CYP3A4-mediated oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. [] It constitutes a significant portion (12%) of the total drug-related material in circulation. [] Despite being a major metabolite in humans, it is not anticipated to possess clinically relevant on- or off-target pharmacological activities. []

1-{2-fluoro-4-[1-(methyloxy)ethyl]phenyl}-4-{[4′-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}piperazine (GSK494581A)

Compound Description: GSK494581A is a small-molecule ligand with mixed activity at both GPR55 and the glycine transporter subtype 1 (GlyT1). [, ] Initially identified as a GlyT1 inhibitor, it demonstrates agonist activity at human GPR55 but not at rodent GPR55, indicating species-specific differences in receptor binding. [, ]

3-fluoro-4-(4-{[4′-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline (GSK575594A)

Compound Description: GSK575594A is a selective agonist for GPR55, exhibiting approximately 60-fold greater activity at GPR55 compared to GlyT1. [, ] It belongs to the benzoylpiperazine class of compounds and is closely related in structure to GSK494581A. [, ]

Relevance: Like GSK494581A, GSK575594A shares the benzoylpiperazine core structure with 1-(methylsulfonyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine. Despite its high selectivity for GPR55, GSK575594A has been shown to be inactive at cannabinoid receptors and various other targets. [, ] This, along with the activity profile of GSK494581A, highlights the diverse pharmacological potential of benzoylpiperazines, to which 1-(methylsulfonyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine belongs.

4-{4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol

Compound Description: This compound is a related substance detected in the drug substance of (2R)-2,3-dihydro-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenoxy]methyl]imidazo[2, 1-b]oxazole, a drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). []

3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one

Compound Description: A series of eighteen compounds with this general structure were synthesized and evaluated for their anticancer activity against four human cancer cell lines (MCF-7, PC3, MDA MB231, and Du145). []

Properties

Product Name

1-(methylsulfonyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine

IUPAC Name

1-methylsulfonyl-4-(4-nitro-3-pyridin-2-ylsulfanylphenyl)piperazine

Molecular Formula

C16H18N4O4S2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C16H18N4O4S2/c1-26(23,24)19-10-8-18(9-11-19)13-5-6-14(20(21)22)15(12-13)25-16-4-2-3-7-17-16/h2-7,12H,8-11H2,1H3

InChI Key

XLWSIDJKEZGLTC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.